6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one
Overview
Description
Preparation Methods
The synthesis of RP 48497 involves several key steps, including reduction, chlorination, and recyclization . The process begins with the reduction of a key intermediate, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, followed by chlorination and recyclization to form the final product . The structure of RP 48497 is confirmed through 1H-NMR and MS data . These steps are crucial for maintaining the quality control of eszopiclone during its industrial production .
Chemical Reactions Analysis
RP 48497 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include reducing agents, chlorinating agents, and various solvents . The major products formed from these reactions are typically intermediates that are further processed to ensure the purity and stability of the final compound .
Scientific Research Applications
RP 48497 is primarily used in the field of pharmaceutical research, particularly in the quality control of eszopiclone . Its presence and concentration are monitored to ensure the safety and efficacy of eszopiclone as a sedative-hypnotic medication . Additionally, the compound’s synthesis and degradation pathways are studied to understand its stability and potential impacts on the final pharmaceutical product .
Mechanism of Action
As a photodegradation product, RP 48497 does not have a direct mechanism of action like eszopiclone . its formation and presence are indicative of the stability and quality of eszopiclone under various storage conditions . The compound’s formation is primarily influenced by exposure to bright light, which causes the degradation of eszopiclone .
Comparison with Similar Compounds
RP 48497 is compared with other impurities of eszopiclone, such as eszopiclone-N-oxide (RP 29753) and N-desmethyleszopiclone (RP 32273) . These compounds are formed through different pathways, including oxidation and demethylation . RP 48497 is unique in that it is a non-chiral photodegradation product, whereas the other impurities are formed through metabolic processes . This uniqueness highlights the importance of monitoring RP 48497 to ensure the stability and quality of eszopiclone .
Properties
IUPAC Name |
6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-7-1-2-9(15-5-7)16-6-8-10(11(16)17)14-4-3-13-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNDASTKOEZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164123 | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148891-53-6 | |
Record name | RP-48497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148891536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-chloropyridin-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RP-48497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHV56HP9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is RP 48497 and how is it formed?
A1: RP 48497 is a photodegradation product of the non-benzodiazepine sedative-hypnotic drug, eszopiclone. This means it is formed when eszopiclone is exposed to and chemically altered by light [].
Q2: Why is understanding the synthesis of RP 48497 important?
A2: The synthesis of RP 48497 is important for quality control in the manufacturing of eszopiclone. By understanding how this impurity forms, researchers and manufacturers can better control the production process and ensure the purity of the final drug product [].
Q3: What analytical techniques were used to characterize RP 48497?
A3: The research paper primarily used ¹H-NMR and MS data to confirm the structure of the synthesized RP 48497 [].
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